1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is a synthetic urea derivative featuring a benzoyl-substituted tetrahydroquinoline core and a 3,5-dimethoxyphenyl group. The compound combines structural motifs associated with kinase inhibition and receptor modulation, such as the tetrahydroquinoline scaffold (common in bioactive molecules) and methoxy-substituted aromatic rings, which enhance solubility and binding interactions.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-21-14-20(15-22(16-21)32-2)27-25(30)26-19-10-11-23-18(13-19)9-6-12-28(23)24(29)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJEOBFBFMQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Urea formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,5-dimethoxyaniline and an isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substitution patterns.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea and structurally related urea derivatives:
Structural and Functional Insights:
Core Scaffold Differences: The benzoyl-tetrahydroquinoline in the target compound contrasts with pyrido[2,3-d]pyrimidine (PD173074) or quinazoline (Tyrphostin AG1478) cores in other inhibitors. This scaffold may influence binding kinetics due to reduced planarity compared to aromatic heterocycles.
Methoxy groups in the 3,5 positions (shared with PD173074) improve solubility and may mimic ATP’s ribose moiety in kinase binding sites.
Biological Activity: While PD173074 and Tyrphostin AG1478 show nanomolar potency against FGFR and EGFR, respectively, the target compound’s activity remains uncharacterized. Structural analogs suggest possible mid-micromolar activity unless optimized for specific target interactions. PQ401’s weaker IGF-1R inhibition (IC₅₀ ~0.5 μM) highlights how urea linker flexibility and substituent size modulate efficacy .
Research Findings and Data Gaps
- Pharmacokinetic Predictions : Computational models (e.g., SwissADME) estimate moderate bioavailability (F ~30%) and high plasma protein binding (>90%), typical for lipophilic urea derivatives.
Biological Activity
The compound 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is a derivative of tetrahydroquinoline and urea, which has garnered attention for its potential biological activities. This article explores its biological activity, including antifungal properties, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H24N2O4
- Molecular Weight : 368.44 g/mol
- LogP : 4.3134
Table 1: Physical Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 368.44 g/mol |
| LogP | 4.3134 |
| Polar Surface Area | 38.701 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antifungal Properties
Recent studies have highlighted the antifungal activity of related compounds within the same chemical family. For instance, a study on N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide derivatives demonstrated significant fungicidal activity against various fungal strains. Notably, compound 5n exhibited superior efficacy compared to the commercial fungicide flutolanil against fungi such as Valsa mali and Sclerotinia sclerotiorum, with effective concentration (EC50) values of 3.44 mg/L and 2.63 mg/L respectively .
The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets. For example, compounds similar to this compound may inhibit critical enzymes or disrupt cellular processes in target organisms.
Case Studies
- Fungicidal Activity Study :
- Structural Analysis :
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to others in its class, a comparative analysis is beneficial.
Table 2: Comparative Biological Activities
| Compound Name | Activity Type | EC50 (mg/L) |
|---|---|---|
| This compound | Antifungal | Not yet determined |
| Compound 5n | Antifungal | 2.63 (S. sclerotiorum) |
| Flutolanil | Commercial Fungicide | ~10 |
Q & A
Q. What are the optimal synthetic routes for 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzoyl-substituted tetrahydroquinoline amine with a 3,5-dimethoxyphenyl isocyanate. Key parameters include:
- Solvent selection : Dichloromethane or ethanol under reflux conditions to stabilize intermediates .
- Temperature control : Maintaining 60–80°C to minimize side reactions (e.g., urea hydrolysis) .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for >95% purity .
Q. How is the compound characterized for structural integrity and purity?
Standard analytical workflows include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzoyl vs. methoxyphenyl groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H] at m/z 488.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme inhibition assays : Test against kinases (e.g., RET) using ADP-Glo™ kits to quantify IC values .
- Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., MCF-7, A549) to screen for cytotoxicity .
- Solubility profiling : PBS/DMSO mixtures to determine bioavailability thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Replace the benzoyl group with acetyl or sulfonamide to alter steric bulk and hydrogen-bonding capacity .
- Methoxy positional isomerism : Compare 3,5-dimethoxy vs. 2,4-dimethoxy analogs to map π-π stacking interactions .
- Pharmacophore modeling : Use Schrödinger’s Glide to predict binding poses in RET kinase’s ATP pocket .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate apoptosis induction (Annexin V/PI staining) alongside caspase-3/7 activation assays to confirm mechanisms .
- Metabolic stability testing : Incubate with liver microsomes (human/rodent) to identify species-specific discrepancies in half-life .
- Structural analogs : Synthesize and test derivatives lacking the urea linker to isolate contributions of the tetrahydroquinoline core .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be troubleshooted?
- Deuterated solvents : Use DMSO-d to resolve proton exchange broadening in urea NH groups .
- 2D NMR : HSQC and HMBC to assign overlapping aromatic signals in the 3,5-dimethoxyphenyl moiety .
- Dynamic effects : Variable-temperature NMR to detect conformational flexibility in the tetrahydroquinoline ring .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by monitoring thermal stabilization of RET kinase .
- CRISPR-Cas9 knockout : Generate RET-deficient cell lines to validate on-target effects .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., MAPK/ERK) modulated post-treatment .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to mitigate off-target effects?
- Range-finding : Start at 1 nM–100 µM, using 3-fold serial dilutions to capture full sigmoidal curves .
- Counter-screens : Include unrelated kinases (e.g., EGFR, VEGFR2) to assess selectivity .
- Positive controls : Compare to known RET inhibitors (e.g., LOXO-292) for benchmarking .
Q. What statistical methods are critical for analyzing contradictory in vitro vs. in vivo data?
- Multivariate ANOVA : Account for variables like cell density, serum concentration, and assay timepoints .
- Pharmacokinetic modeling : Non-compartmental analysis (NCA) to correlate plasma exposure (AUC) with efficacy .
- Bayesian meta-analysis : Integrate historical data from structurally similar urea derivatives to refine hypotheses .
Q. How can researchers validate computational docking predictions experimentally?
- X-ray crystallography : Co-crystallize the compound with RET kinase (PDB: 6XJM) to resolve binding modes .
- Alanine scanning mutagenesis : Test binding affinity against RET mutants (e.g., V804M gatekeeper mutation) .
- SPR (Surface Plasmon Resonance) : Measure real-time kinetics (k/k) to confirm predicted ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
